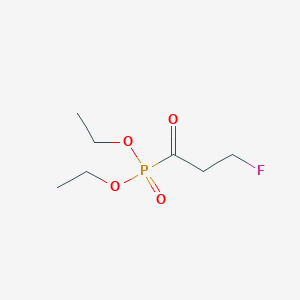
Diethyl (3-fluoropropanoyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (3-fluoropropanoyl)phosphonate is an organophosphorus compound that belongs to the class of phosphonates These compounds are characterized by the presence of a phosphonate group, which is a phosphorus atom bonded to three oxygen atoms and one carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl (3-fluoropropanoyl)phosphonate can be synthesized through the reaction of triethyl phosphite with 3-fluoropropanoyl chloride. This reaction typically occurs at room temperature and results in the formation of this compound as the major product . The reaction can be represented as follows:
(C2H5O)3P+FCH2CH2COCl→(C2H5O)2P(O)CH2CH2F+C2H5Cl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Diethyl (3-fluoropropanoyl)phosphonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: It can undergo hydrolysis to form phosphonic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkoxides, amines, and thiols. The reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Substitution Reactions: Products include substituted phosphonates where the fluorine atom is replaced by other functional groups.
Oxidation: Oxidized products may include phosphonic acids or phosphonates with higher oxidation states.
Reduction: Reduced products may include phosphonates with lower oxidation states or different functional groups.
Scientific Research Applications
Diethyl (3-fluoropropanoyl)phosphonate has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential as a building block in the development of new drugs, particularly those targeting enzymes and receptors.
Materials Science: It is used in the preparation of advanced materials, including polymers and coatings with specific properties.
Biochemistry: The compound is studied for its interactions with biological molecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of diethyl (3-fluoropropanoyl)phosphonate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The pathways involved may include phosphorylation or dephosphorylation reactions, which are critical in various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- Diethyl phosphonate
- Diethyl (bromodifluoromethyl)phosphonate
- Diethyl phenylphosphonate
Uniqueness
Diethyl (3-fluoropropanoyl)phosphonate is unique due to the presence of the fluorine atom, which imparts specific chemical properties such as increased reactivity and stability. The fluorine atom also enhances the compound’s ability to participate in specific biochemical interactions, making it valuable in medicinal chemistry and biochemistry .
Properties
CAS No. |
184900-24-1 |
|---|---|
Molecular Formula |
C7H14FO4P |
Molecular Weight |
212.16 g/mol |
IUPAC Name |
1-diethoxyphosphoryl-3-fluoropropan-1-one |
InChI |
InChI=1S/C7H14FO4P/c1-3-11-13(10,12-4-2)7(9)5-6-8/h3-6H2,1-2H3 |
InChI Key |
LVJIEYCWTMCIQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(=O)CCF)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















